molecular formula C19H36O3 B149760 methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate CAS No. 6084-76-0

methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate

Cat. No. B149760
CAS RN: 6084-76-0
M. Wt: 312.5 g/mol
InChI Key: CAMHHLOGFDZBBG-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate, does not directly appear in the provided papers. However, we can draw parallels with similar compounds to infer some aspects of its chemistry. For instance, the compound mentioned in the first paper, methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, is a methyl ester of a cyclic fatty acid synthesized from linolenic acid with flaxseed extract . This suggests that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate could also be a fatty acid derivative with potential biological origins or applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid described in the second paper involves a two-step process starting from 4,4′-dihydroxybiphenyl, proceeding through alkylation and esterification reactions . By analogy, the synthesis of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate would likely involve the formation of the epoxide ring followed by esterification with octanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate can be complex, featuring multiple chiral centers as indicated by the (2R,3R) notation. The presence of an epoxide ring suggests reactivity towards nucleophiles. The structure of the compound in the first paper was confirmed using spectroscopic methods, which would also be applicable for analyzing the structure of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate .

Chemical Reactions Analysis

The reactivity of cyclic fatty acid esters, as seen in the first paper, includes isomerization under various conditions such as heat, acid, or base treatment . This implies that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate may also undergo similar isomerization reactions, potentially leading to different stereoisomers or rearranged products.

Physical and Chemical Properties Analysis

The physical properties of related compounds can include phase transitions and liquid crystalline behavior, as observed for 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid . This suggests that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate might also exhibit such properties, which could be characterized by techniques like differential scanning calorimetry (DSC) and polarizing microscopy (POM).

Scientific Research Applications

Synthesis and Characterization

  • Novel Bio-Based Cyclic Carbonates Synthesis : Research demonstrates the synthesis of novel bio-based cyclic carbonates from ricinoleic acid, including compounds similar to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate. These compounds are synthesized through intra-molecular rearrangement of an epoxy carbonate ester with Lewis acids, showcasing their potential in bio-based material development (Narra et al., 2016).

Chemical Properties and Analysis

  • Analysis of Methyl Octanoate Derivatives : Studies have identified various methyl octanoate derivatives, including similar compounds to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate, from autoxidized methyl linoleate. This research contributes to understanding the chemical properties and reactions of these compounds (Horvat et al., 1966).

Applications in Material Science

  • Bio-Lubricant Base Stocks : Research on the synthesis of novel compounds, including ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate from oleic acid, highlights the potential of similar methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate derivatives in bio-lubricant applications. These studies provide insights into the properties and applications of such compounds in material science (Wahyuningsih & Kurniawan, 2020).

Environmental and Catalytic Applications

  • Hydrocarbon Fuels and Chemicals Production : A study on the conversion of methyl octanoate on an H-ZSM5 zeolite catalyst, as a model for biodiesel conversion into hydrocarbon fuels and chemicals, provides relevant information on the catalytic applications of compounds like methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate. This research contributes to the development of sustainable fuel and chemical production methods (Danuthai et al., 2009).

properties

IUPAC Name

methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHHLOGFDZBBG-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901338158
Record name (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901338158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate

CAS RN

6084-76-0
Record name Oxiraneoctanoic acid, 3-octyl-, methyl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901338158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl oleate (1) (5.0 g; 0.017 mol) (89%) (ITERG) and meta-chloroperbenzoic acid (mCPBA) (4.3 g; 0.025 mol) (Aldrich) were dissolved in dichloromethane (J. T. Baker) (100 mL) and the reaction mixture was mixed under agitation at ambient temperature for 5 hours. The reaction mixture was then filtered and the collected solution was washed with saturated aqueous sodium bicarbonate (3×50 mL) (Aldrich) then with water (3×50 mL). The organic layer was separated and dried over anhydrous sodium sulfate. Finally, the solvent was removed by evaporation under rotation to obtain the intermediate compound 2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Reactant of Route 2
Reactant of Route 2
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Reactant of Route 3
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Reactant of Route 4
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Reactant of Route 5
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Reactant of Route 6
Reactant of Route 6
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.